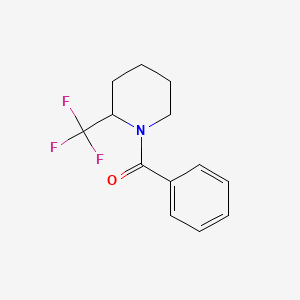

1-Benzoyl-2-(trifluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14F3NO |

|---|---|

Molecular Weight |

257.25 g/mol |

IUPAC Name |

phenyl-[2-(trifluoromethyl)piperidin-1-yl]methanone |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-17(11)12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |

InChI Key |

HCSOOLGVNJSKEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 1 Benzoyl 2 Trifluoromethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen and Benzoyl Moiety

The N-benzoyl group offers two primary sites for chemical modification: the amide linkage itself and the aromatic phenyl ring.

The amide bond in 1-Benzoyl-2-(trifluoromethyl)piperidine is generally stable but can undergo specific transformations. The most common reaction is the cleavage of the benzoyl group to yield 2-(trifluoromethyl)piperidine (B127925). This deprotection is typically achieved under harsh hydrolytic conditions (acidic or basic) or by reductive cleavage.

Reductive cleavage of N-benzoyl amides in piperidine systems can be accomplished using strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce the amide carbonyl to a methylene (B1212753) group, yielding N-benzyl-2-(trifluoromethyl)piperidine. This transformation proceeds via nucleophilic attack of the hydride on the amide carbonyl carbon.

| Reaction | Reagents and Conditions | Product | Notes |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, diethyl ether), typically at reflux. | N-Benzyl-2-(trifluoromethyl)piperidine | A standard method for the reduction of amides to amines. |

| Hydrolysis (Deprotection) | Concentrated HCl or H₂SO₄ with heating; or a strong base like NaOH or KOH in an alcoholic solvent with heating. | 2-(Trifluoromethyl)piperidine | Generally requires forcing conditions due to the stability of the amide bond. |

This table presents expected reactions based on the general reactivity of N-benzoyl amides, as specific studies on this compound are not extensively documented.

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The piperidinylcarbonyl group is deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl. Therefore, electrophiles are expected to add primarily at the meta-position of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The presence of the electron-withdrawing 2-(trifluoromethyl)piperidine moiety will further deactivate the ring, likely requiring forcing conditions for these substitutions to proceed efficiently. For instance, nitration would typically require a mixture of concentrated nitric and sulfuric acids.

| Reaction | Reagents and Conditions | Major Product | Notes |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzoyl)-2-(trifluoromethyl)piperidine | The nitro group is directed to the meta position. |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromobenzoyl)-2-(trifluoromethyl)piperidine | A classic electrophilic halogenation. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | 1-(3-Acetylbenzoyl)-2-(trifluoromethyl)piperidine | The acyl group is introduced at the meta position. |

This table illustrates predicted outcomes for electrophilic aromatic substitution on the benzoyl moiety, based on established principles.

Reactivity of the Trifluoromethyl Group and Fluorine Atom Manipulations

The trifluoromethyl group is known for its high stability. However, under specific conditions, it can participate in chemical transformations.

The C-F bonds in a trifluoromethyl group are exceptionally strong, making defluorination challenging. However, reductive defluorination of trifluoromethylarenes has been achieved using photoredox catalysis, suggesting that similar methods might be applicable to trifluoromethylated heterocycles. acs.orgnih.gov Such reactions often proceed via a single-electron transfer mechanism, generating a radical anion that then expels a fluoride (B91410) ion. acs.org Achieving selective mono- or di-defluorination to yield a difluoromethyl or monofluoromethyl group, respectively, would require precise control of the reaction conditions. Electrochemical methods have also been explored for the hydrodefluorination of trifluoromethyl groups. bris.ac.uk

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Notes |

| Reductive Hydrodefluorination | Photoredox catalyst (e.g., organic dye), hydrogen atom donor, light (e.g., blue LEDs). | 1-Benzoyl-2-(difluoromethyl)piperidine | This is a speculative application of modern defluorination techniques to this specific substrate. acs.org |

| Electrochemical Reduction | Controlled potential electrolysis in a suitable electrolyte. | 1-Benzoyl-2-(difluoromethyl)piperidine and/or 1-Benzoyl-2-(monofluoromethyl)piperidine | Selectivity can be challenging to control. bris.ac.uk |

This table outlines potential defluorination strategies based on recent advances in the field, as direct defluorination of this compound has not been specifically reported.

Reactions of aromatic trifluoromethyl compounds with strong nucleophiles like sodium amide have been shown to proceed via complex pathways, sometimes involving the displacement of the trifluoromethyl group or reactions on the aromatic ring. acs.org While the piperidine ring is not aromatic, the principles of nucleophilic attack facilitated by a strongly electron-withdrawing group are relevant.

Reactions at the Piperidine Ring Carbons

Functionalization of the C-H bonds of the piperidine ring is a significant area of synthetic chemistry. nih.govresearchgate.netnih.gov In this compound, the presence of the trifluoromethyl group at the C2 position sterically hinders and electronically deactivates this position for many types of reactions, such as deprotonation and subsequent functionalization.

However, other positions on the piperidine ring, particularly C6, may be susceptible to functionalization. Directed metalation-deprotonation strategies, often employed for N-Boc or other N-protected piperidines, could potentially be adapted. For instance, using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA could lead to deprotonation at the C6 position, followed by quenching with an electrophile. The regioselectivity of such a reaction would be a critical challenge to overcome.

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of saturated N-heterocycles. These methods often involve the generation of a nitrogen-centered radical, which can then undergo intramolecular hydrogen atom transfer to generate a carbon-centered radical at a specific position on the ring, which can then be trapped.

| Reaction Type | Potential Reagents and Conditions | Potential Product | Notes |

| Directed Metalation | Strong base (e.g., s-BuLi), TMEDA, followed by an electrophile (E⁺). | 1-Benzoyl-6-(E)-2-(trifluoromethyl)piperidine | The regioselectivity would be influenced by both steric and electronic factors. |

| C-H Functionalization via Hydrogen Atom Transfer | Photoredox catalyst, H-atom abstractor, radical trapping agent. | Functionalization at a less sterically hindered C-H bond (e.g., C4 or C5). | The specific site of functionalization would depend on the reaction conditions and the nature of the hydrogen atom transfer process. |

This table presents speculative routes for the functionalization of the piperidine ring of this compound, based on modern synthetic methodologies.

Alpha-Functionalization Adjacent to Nitrogen

Functionalization at the C2 and C6 positions (α to the nitrogen) of the piperidine ring is a key strategy for molecular diversification. In the case of this compound, these two positions are electronically distinct. The C2 position is substituted with a trifluoromethyl group, leaving the C6 position as the primary site for C-H functionalization via deprotonation or related pathways.

Common strategies for α-functionalization of N-acyl piperidines include directed metalation-trapping and iminium ion-based methods. researchgate.net

Directed Metalation: The N-benzoyl group can act as a directing group for lithiation at the C6 position. Treatment with a strong base, such as s-butyllithium in the presence of a ligand like TMEDA, could generate a C6-lithiated intermediate. This organometallic species can then be trapped with various electrophiles to introduce substituents. The trifluoromethyl group at C2 would sterically hinder deprotonation at that site while its powerful inductive effect would increase the kinetic and thermodynamic acidity of the C2-proton, creating a complex regioselectivity challenge. However, the steric bulk of the CF3 group may favor deprotonation at the less hindered C6 position.

Iminium Ion Formation: An alternative approach involves the oxidation of the piperidine nitrogen to an N-oxide, followed by a Polonovski-Potier-type reaction. acs.org Treatment of the N-oxide with an acylating agent like pivaloyl chloride (PivCl) can induce the selective elimination of a C-H bond to form an endocyclic iminium ion. acs.orgacs.org For the this compound scaffold, this would likely lead to the formation of an iminium ion at the C6-N bond, which could then be intercepted by a range of carbon-based nucleophiles. acs.orgacs.org The electronic destabilization by the adjacent CF3 group would strongly disfavor the formation of an iminium ion at the C2 position.

Recent studies have demonstrated the viability of forming endo-cyclic iminium ions from N-alkyl piperidines and their subsequent trapping, a method that could be adapted for the C6-functionalization of the title compound. acs.org

Stereoselective Functionalization of C3, C4, C5, C6 Positions

Achieving stereoselective functionalization at positions other than the α-carbon requires distinct strategies that can overcome the inherent reactivity of the C-H bonds adjacent to the nitrogen. The pre-existing stereocenter at the C2 position in this compound is expected to exert significant diastereoselective control over subsequent transformations of the ring.

C3 and C5 Functionalization: The functionalization at the C3 (β) position can be challenging. One potential route involves the carbolithiation of an N-Boc protected piperidine enecarbamate, which directs nucleophilic attack to the C3 position. escholarship.org For the target molecule, creating an analogous unsaturated intermediate would be a necessary first step. The C2-trifluoromethyl group would likely direct the stereochemical outcome of the nucleophilic addition.

C4 Functionalization: The C4 (γ) position is sterically accessible and electronically less influenced by the nitrogen atom compared to the C2 and C3 positions. nih.gov Site-selectivity can be achieved by modulating the N-acyl group and the catalyst. For instance, rhodium-catalyzed C-H insertion reactions have shown selectivity for the C4 position in certain N-α-oxoarylacetyl-piperidines. nih.govnih.gov A kinetic resolution approach on a related 4-methylene piperidine derivative has also been used to install functionality at C4, with the resulting products serving as versatile building blocks. whiterose.ac.uk

C6 Functionalization: As discussed in section 3.3.1, C6 functionalization is typically achieved through deprotonation or iminium ion formation. The stereoselectivity of these reactions would be influenced by the preferred conformation of the piperidine ring, which seeks to minimize steric interactions involving the C2-trifluoromethyl and N-benzoyl groups.

The stereochemical outcome in all cases will depend on the transition state geometry, where the bulky and electron-withdrawing CF3 group will play a crucial role in directing the approach of incoming reagents to minimize steric strain and achieve the most stable electronic arrangement.

Ring Expansion and Contraction Methodologies

Skeletal rearrangements, such as ring expansion and contraction, provide access to novel heterocyclic scaffolds. For piperidine derivatives, these transformations often proceed through strained intermediates like aziridinium (B1262131) ions.

Ring Contraction: The ring contraction of substituted piperidines to pyrrolidines is a known transformation. A notable example involves the reaction of 3-hydroxy-3-(trifluoromethyl)piperidines, which, upon activation, form an aziridinium intermediate that undergoes nucleophilic attack to yield 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov This highlights a feasible pathway for contracting the trifluoromethyl-substituted piperidine ring. Additionally, photochemical methods have been developed for the ring contraction of α-acylated piperidines. nih.gov However, studies on these systems have shown that electron-withdrawing N-acyl groups, including N-benzoyl, can lead to diminished yields of the ring-contracted product compared to N-sulfonyl groups. nih.gov

| Entry | N-Protecting Group | Yield (%) |

|---|---|---|

| 1 | Ts (p-toluenesulfonyl) | 75 |

| 2 | Benzoyl | 31 |

| 3 | Boc (tert-butoxycarbonyl) | 25 |

| 4 | Pivaloyl | 10 |

Ring Expansion: Ring expansion methodologies can be used to synthesize larger aza-heterocycles from piperidine precursors. These reactions are less common for simple piperidines but can be achieved from more functionalized precursors. For example, theoretical studies have investigated the ring enlargement of 2-chloromethyl pyrrolidine (B122466) to 3-chloropiperidine, a process that could potentially be adapted. researchgate.net Another approach involves the reaction of tetrahydropyridazin-3-ones with dimethyl acetylenedicarboxylate (B1228247) to yield tetrahydroazepin-4-ones. rsc.org The specific substitution pattern of this compound would require a tailored synthetic strategy to enable such an expansion.

Investigation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reactivity and selectivity. This involves studying the energetic profiles of reaction pathways and characterizing transient species.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. icm.edu.pl By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

While no specific KIE studies on this compound have been reported, data from analogous systems can provide insight. For example, in reactions involving proton transfer, a significant primary KIE (kH/kD > 2) is often indicative of C-H bond cleavage being part of the rate-determining step. This technique could be applied to study the mechanism of deprotonation at the C6 position of the title compound.

In a study on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, small KIE values were observed, which helped to support a multistep mechanism where the initial proton transfer was not the sole rate-determining step. rsc.org

| Solvent | kH/kD |

|---|---|

| Acetonitrile (MeCN) | 1.6 ± 0.1 |

| Benzonitrile (PhCN) | 1.4 ± 0.1 |

| Dimethyl sulfoxide (B87167) (Me2SO) | 1.0 ± 0.1 |

A KIE study on the functionalization of this compound could differentiate between concerted and stepwise pathways and provide evidence for phenomena such as quantum mechanical tunneling in proton/hydride transfer steps. nih.govrsc.org

Identification and Characterization of Reaction Intermediates

The reactivity of this compound proceeds through various transient intermediates, the stability of which is heavily influenced by the substituents.

Iminium Ions: As mentioned previously, iminium ions are key intermediates in α-functionalization reactions. acs.org For the target compound, a Δ1(6)-iminium ion is the most probable intermediate formed under oxidative conditions (e.g., Polonovski-Potier). This electrophilic species would readily react with nucleophiles at the C6 position. The alternative Δ1(2)-iminium ion is expected to be highly destabilized by the adjacent electron-withdrawing trifluoromethyl group.

Enolates and Lithiated Species: In base-mediated reactions, deprotonation would lead to a lithiated species at C6. The resulting anion is stabilized by the inductive effect of the nitrogen and potentially by chelation with the benzoyl oxygen. A C2-anion, while stabilized by the potent inductive effect of the CF3 group, would be sterically more difficult to form.

Aziridinium Ions: In ring contraction reactions, a tricyclic aziridinium ion is a critical intermediate. nih.gov For a precursor derived from the title compound, the regioselectivity of the subsequent nucleophilic ring-opening would be controlled by the electronic and steric effects of the trifluoromethyl group, which directs the nucleophile to the more substituted carbon, leading to ring contraction.

These intermediates are typically highly reactive and are often characterized indirectly through trapping experiments or observed directly using spectroscopic techniques like NMR at low temperatures.

Influence of Electronic and Steric Factors on Reaction Pathways

The chemical behavior of this compound is a direct consequence of the combined electronic and steric properties of its functional groups.

Electronic Effects:

N-Benzoyl Group: This group acts as a powerful electron-withdrawing amide. It decreases the basicity of the piperidine nitrogen, making it less prone to protonation and reducing its nucleophilicity. It also activates the α-C-H bonds (C6) towards deprotonation.

C2-Trifluoromethyl Group: The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. Its primary influence is through a powerful negative inductive effect (-I). This effect significantly increases the acidity of the C2-H proton, stabilizes a negative charge at the C2 position, and destabilizes any developing positive charge at C2 (e.g., in an iminium ion).

Steric Effects:

N-Benzoyl Group: The planar nature of the amide bond and the phenyl ring introduces steric bulk that influences the conformational equilibrium of the piperidine ring and can direct the approach of reagents.

C2-Trifluoromethyl Group: The CF3 group is significantly larger than a hydrogen atom. It will likely prefer an equatorial position to minimize 1,3-diaxial interactions. This steric hindrance can impede the approach of reagents to the C2 position and the adjacent face of the molecule, potentially making the C6 position more accessible for reactions like deprotonation, despite the C2-H being more acidic electronically. This steric hindrance will also be a key factor in controlling the diastereoselectivity of reactions at other positions on the ring (C3, C4, C5).

The competition and synergy between these factors determine the ultimate reaction outcome. For instance, in an α-deprotonation reaction, the electronic effect of the CF3 group favors deprotonation at C2, while the steric hindrance of the CF3 group and the directing ability of the benzoyl group may favor deprotonation at C6. The choice of base, solvent, and temperature will be critical in controlling this regioselectivity.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoyl 2 Trifluoromethyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 1-Benzoyl-2-(trifluoromethyl)piperidine, offering unparalleled insights into its solution-state conformation and dynamic behavior.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons within a molecule. For this compound, these experiments are crucial for establishing the relative stereochemistry at the C2 position and defining the orientation of the benzoyl group.

In a hypothetical NOESY or ROESY spectrum, cross-peaks would indicate protons that are close in space (typically < 5 Å). For instance, a NOESY correlation between the proton at C2 and one of the axial protons at C4 or C6 would strongly suggest an axial orientation of the trifluoromethyl group. Conversely, correlations to equatorial protons would indicate an equatorial trifluoromethyl group. The presence or absence of these key correlations allows for an unambiguous assignment of the relative stereochemistry.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Proton 1 | Proton 2 | Expected Correlation for Axial CF3 | Expected Correlation for Equatorial CF3 |

|---|---|---|---|

| H2 | H6 (axial) | Strong | Weak/Absent |

| H2 | H4 (axial) | Strong | Weak/Absent |

| H2 | H6 (equatorial) | Weak/Absent | Strong |

| H2 | H4 (equatorial) | Weak/Absent | Strong |

The piperidine (B6355638) ring is not static and undergoes rapid chair-chair interconversion at room temperature. Additionally, rotation around the N-C(O) amide bond of the benzoyl group is restricted due to its partial double bond character. Variable-temperature (VT) NMR studies are instrumental in probing these dynamic processes.

By lowering the temperature, the rate of these conformational changes can be slowed down, leading to the decoalescence of NMR signals. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for these processes can be calculated using the Eyring equation. For N-acyl piperidines, the barrier to ring inversion is typically in the range of 10-15 kcal/mol. The rotational barrier around the N-benzoyl bond is generally higher, often in the range of 15-20 kcal/mol, and its study can provide insights into the steric and electronic effects of the 2-trifluoromethyl substituent on the amide bond rotation.

Table 2: Representative Energy Barriers for Conformational Processes in N-Acyl Piperidine Systems

| Dynamic Process | Compound Class | Typical ΔG‡ (kcal/mol) |

|---|---|---|

| Piperidine Ring Inversion | N-Acylpiperidines | 10 - 15 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the absolute configuration if a chiral starting material or resolving agent is used.

The solid-state conformation reveals the preferred geometry of the piperidine ring (typically a chair conformation) and the orientation of the trifluoromethyl and benzoyl substituents. For 2-substituted N-acylpiperidines, there is often a preference for the substituent to occupy an axial position to avoid unfavorable allylic 1,3-strain (A1,3 strain) between the N-acyl group and the C2-substituent. X-ray data would confirm whether this holds true for the trifluoromethyl group.

Beyond the single-molecule structure, X-ray crystallography elucidates how molecules of this compound pack in the crystal lattice. This analysis is crucial for understanding intermolecular forces that govern the material's properties. Potential interactions include:

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O interactions involving the benzoyl oxygen and piperidine or phenyl protons may be present.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules.

Pi-Stacking: The benzoyl group's aromatic ring can participate in π-π stacking interactions with adjacent phenyl rings, contributing to crystal stability.

Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties, such as solubility and melting point. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs of this compound. Furthermore, co-crystallization with other molecules could be explored to modify its physical properties for specific applications, and X-ray crystallography would be essential to characterize the resulting co-crystals.

Chiroptical Spectroscopies for Stereochemical Purity and Conformational Insights in Solution

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of chiral molecules. For an enantiomerically pure sample of this compound, these methods can confirm its stereochemical purity and provide valuable information about its conformation in solution.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of chromophores, primarily the benzoyl group in this case. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for different conformers. By comparing the experimental spectrum with the calculated spectra, it is possible to deduce the predominant conformation in solution. This provides a crucial link between the solid-state structure observed by X-ray crystallography and the dynamic behavior in solution probed by NMR.

Table 3: Summary of Analytical Techniques and Information Gained

| Technique | Type of Information |

|---|---|

| Multidimensional NMR (NOESY, ROESY) | Relative stereochemistry, spatial proximity of atoms in solution. |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Flexibility

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and solution-state conformation of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. In this compound, the benzoyl group serves as the primary chromophore. The chiral environment is established by the stereocenter at the C-2 position of the piperidine ring.

The CD spectrum of a chiral compound is highly sensitive to the spatial arrangement of atoms around the chromophore. The interaction between the benzoyl group and the trifluoromethyl-substituted piperidine ring is expected to give rise to distinct Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at C-2 and the preferred conformation of the piperidine ring.

In N-acylpiperidines, a significant conformational factor is the A(1,3) strain (allylic strain) between the N-acyl substituent and the substituent at the 2-position. This strain often forces the piperidine ring to adopt a conformation that minimizes this interaction, which can be a distorted chair or a twist-boat conformation. For this compound, the bulky trifluoromethyl group would likely favor an axial orientation to alleviate steric hindrance with the benzoyl group, which prefers a more planar arrangement with the nitrogen lone pair to maximize amide resonance.

The expected CD spectrum would be influenced by the dihedral angle between the benzoyl chromophore and the chiral piperidine ring. Different conformers will exhibit different CD spectra, and the observed spectrum is a population-weighted average of the spectra of all contributing conformers in solution. By studying the CD spectrum under various conditions (e.g., different solvents or temperatures), it is possible to gain insights into the conformational equilibrium and the relative stabilities of different conformers.

Illustrative CD Data for Enantiomers of a 2-Substituted N-Benzoylpiperidine Analog

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer |

| 280 | +5000 | -5000 |

| 250 | -2500 | +2500 |

| 220 | +12000 | -12000 |

| Note: This table presents hypothetical data based on the expected behavior of chiral N-benzoylpiperidine derivatives to illustrate the mirror-image relationship between enantiomers in CD spectroscopy. |

Computational Chemistry and Theoretical Modeling of 1 Benzoyl 2 Trifluoromethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for a detailed exploration of molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules of the size of 1-Benzoyl-2-(trifluoromethyl)piperidine. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), is the first step in characterizing the molecule. This process identifies the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, a critical aspect of its geometry is the conformational preference of the trifluoromethyl group at the C2 position of the piperidine (B6355638) ring. Computational studies on analogous N-acyl-2-substituted piperidines suggest a strong preference for the 2-substituent to be in an axial position. This is attributed to the minimization of pseudoallylic strain (A(1,3) strain) arising from the interaction between the substituent at C2 and the N-benzoyl group. The partial double bond character of the amide C-N bond creates a more planar environment around the nitrogen, influencing the steric interactions with adjacent substituents.

Energy profiles can be calculated by systematically varying key dihedral angles, such as those around the N-CO bond and the C2-C(CF3) bond, to map the potential energy surface. This reveals the energy barriers to bond rotation and helps in identifying stable and transition state geometries.

Table 1: Predicted Geometrical Parameters for an Optimized Structure of this compound (Axial CF3 Conformer) using DFT

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.47 |

| C2-C(CF3) | 1.54 |

| N1-C(O) | 1.38 |

| C(O)-C(Benzoyl) | 1.51 |

| C-F (average) | 1.35 |

| Bond Angles (°) ** | |

| C6-N1-C2 | 112.5 |

| N1-C2-C3 | 110.8 |

| N1-C(O)-C(Benzoyl) | 118.0 |

| C2-N1-C(O) | 121.0 |

| Dihedral Angles (°) ** | |

| C6-N1-C2-C3 | -55.2 (Chair) |

| C(O)-N1-C2-C(CF3) | -75.0 |

Note: These are representative values based on DFT calculations of similar N-benzoylpiperidine structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the chemical reactivity of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the benzoyl carbonyl group, indicating a prime site for electrophilic attack. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential due to their high electronegativity.

Positive Potential (Blue): Located around the hydrogen atoms of the piperidine ring and the benzoyl group. The region around the piperidine nitrogen might be less positive or even slightly negative, but its nucleophilicity is significantly reduced due to the electron-withdrawing nature of the adjacent benzoyl group.

This mapping helps in understanding how the molecule would interact with other reagents, predicting sites for hydrogen bonding, and rationalizing its intermolecular interactions in a biological or chemical system.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The flexibility of the piperidine ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and their dynamic interplay is crucial.

Global Conformational Searching and Free Energy Calculations

A global conformational search is essential to identify all low-energy structures. This can be achieved through systematic or stochastic search algorithms using molecular mechanics force fields. The identified conformers are then typically subjected to higher-level DFT calculations to obtain more accurate relative energies.

The primary conformational variables for this compound include:

Piperidine Ring Conformation: Typically a chair form, though twist-boat conformations may also exist as higher energy intermediates.

Orientation of the 2-Trifluoromethyl Group: Axial or equatorial. As noted, the axial conformation is often favored in N-acyl derivatives. acs.org

Rotation about the N-C(O) Amide Bond: Resulting in different orientations of the benzoyl group relative to the piperidine ring.

Rotation of the Trifluoromethyl Group.

Free energy calculations, which account for enthalpy, entropy, and thermal effects, provide a more complete picture of the conformational equilibrium at a given temperature than simple electronic energies.

Table 2: Hypothetical Relative Free Energies of Major Conformers of this compound

| Conformer | Piperidine Ring | CF3 Position | Relative Free Energy (kcal/mol) |

| 1 | Chair | Axial | 0.00 |

| 2 | Chair | Equatorial | 1.5 - 3.0 |

| 3 | Twist-Boat | Axial | > 5.0 |

| 4 | Twist-Boat | Equatorial | > 6.0 |

Note: The values are illustrative, based on known conformational preferences in similar 2-substituted N-acylpiperidines, and highlight the expected stability of the axial conformer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior, capturing its motions and conformational transitions. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), the influence of the environment on its conformational landscape can be assessed.

MD simulations of this compound could reveal:

The stability of the dominant chair conformation and the frequency of any ring-flipping events.

The rotational dynamics of the benzoyl and trifluoromethyl groups.

The formation and lifetime of any intramolecular hydrogen bonds.

The solvent's effect on conformational preferences, as polar solvents might stabilize conformers with larger dipole moments. The interplay of forces such as electrostatic interactions, hyperconjugation, and steric factors is influenced by the solvent environment. nih.gov

Analysis of the MD trajectory can yield valuable information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

DFT calculations can be used to predict various spectroscopic parameters for this compound:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Predicted spectra for different conformers can be averaged based on their Boltzmann populations to obtain a spectrum that is comparable to the experimental one. This can be particularly useful for assigning complex spectra and confirming conformational preferences.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed. The predicted frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical method. Key predicted peaks would include the amide C=O stretch and C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, predicting the absorption maxima (λ_max) in the UV-visible spectrum.

Validation of these computational predictions against experimentally obtained spectra is a critical step. A good correlation between predicted and experimental data provides strong evidence for the accuracy of the computed molecular structure and its conformational and electronic properties.

Table 3: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Hypothetical Experimental Value |

| ¹H NMR (ppm) | ||

| H2 (axial) | 4.85 | 4.7-4.9 |

| ¹³C NMR (ppm) | ||

| C=O (amide) | 170.5 | 169-172 |

| CF3 (quartet) | 124.0 (J ≈ 280 Hz) | 123-126 (J ≈ 275-285 Hz) |

| ¹⁹F NMR (ppm) | ||

| CF3 | -68.2 | -67 to -70 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1645 | 1630-1650 |

| C-F Stretches | 1150-1250 | 1140-1260 |

Note: Predicted values are representative examples based on typical DFT calculations for similar functional groups. Experimental values are hypothetical ranges for validation purposes.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods have emerged as powerful tools for the a priori prediction of NMR parameters, aiding in spectral assignment and structural confirmation.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP) with a specific basis set (e.g., 6-31G(d)). Following geometry optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_calc = σ_TMS - σ_calc

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). For complex molecules, scaling factors may be applied to the calculated values to improve agreement with experimental data. mdpi.com

Machine learning (ML) has also become a valuable approach for predicting NMR chemical shifts with high accuracy. nih.gov These models are trained on large datasets of experimentally determined NMR data and molecular descriptors, enabling rapid and precise prediction of chemical shifts for new compounds. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound using DFT (B3LYP/6-31G(d))

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 168.5 |

| CF₃ | - | 125.2 (q, ¹JCF ≈ 280 Hz) |

| Piperidine C2 | 5.1 | 58.1 (q, ²JCF ≈ 35 Hz) |

| Piperidine C3 | 1.8, 2.0 | 25.4 |

| Piperidine C4 | 1.6, 1.7 | 24.8 |

| Piperidine C5 | 1.5, 1.9 | 26.1 |

| Piperidine C6 | 3.2, 4.5 | 45.3 |

| Benzoyl C1' | - | 135.9 |

| Benzoyl C2'/C6' | 7.5 | 128.7 |

| Benzoyl C3'/C5' | 7.4 | 128.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Similarly, J-coupling constants can be calculated from the Fermi contact term, which is sensitive to the electron density at the nucleus. These calculations provide valuable information about the dihedral angles and connectivity within the molecule.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are extensively used to calculate harmonic vibrational frequencies. nih.govresearchgate.net

The process begins with the optimization of the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, empirical scaling factors are commonly applied. nih.gov The calculated IR and Raman intensities help in the assignment of the observed spectral bands. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| C=O stretch (Amide) | 1685 | 1630-1680 |

| C-F stretch (Trifluoromethyl) | 1350, 1180, 1140 | 1350-1120 |

| C-H stretch (Aromatic) | 3060-3080 | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-2960 | 2850-3000 |

Note: The data in this table is hypothetical and for illustrative purposes.

These theoretical spectra can be visualized and compared with experimental spectra to confirm the structure and identify specific vibrational modes. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, intermediates, transition states, and products.

Reaction Pathway Mapping and Determination of Activation Energies

To understand the synthesis of this compound, computational methods can be employed to map out the potential reaction pathways. This involves identifying the transition state (TS) for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate transition state structures. Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactant and product minima, confirming that the located TS is correct for the reaction step.

The activation energy (Ea) for a reaction step is the difference in energy between the transition state and the reactants.

Ea = E_TS - E_reactants

These calculations provide a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. rsc.org

Prediction of Regio-, Chemo-, and Stereoselectivity in Syntheses

Many chemical reactions can yield multiple products. Computational chemistry can be instrumental in predicting the regio-, chemo-, and stereoselectivity of a reaction. This is achieved by comparing the activation energies of the competing reaction pathways leading to the different products. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product.

For the synthesis of this compound, which contains a stereocenter at the C2 position of the piperidine ring, computational methods can be used to predict the stereoselectivity. This would involve calculating the energies of the transition states leading to the (R)- and (S)-enantiomers. A significant energy difference between these diastereomeric transition states would suggest a high degree of stereoselectivity in the reaction. rsc.org

Similarly, if the synthesis involves intermediates that could react at different sites (regioselectivity) or with different functional groups (chemoselectivity), the relative activation barriers for each possible reaction can be calculated to predict the major product.

Derivatization and Structure Activity Relationship Sar Studies of 1 Benzoyl 2 Trifluoromethyl Piperidine Analogues

Systematic Structural Modifications of the Benzoyl Moiety

The electronic nature and size of substituents on the phenyl ring of the benzoyl moiety can modulate a compound's activity. Research on analogous N-benzoylpiperidine and N-benzylpiperidine structures has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can impact binding affinity. nih.govubaya.ac.id

The position of the substituent (ortho, meta, or para) is also critical. For instance, in some series of bioactive benzoylpiperidines, a para-substituent is often favored as it can extend into a specific sub-pocket of the target protein. nih.govmdpi.com Steric bulk is another determining factor; large, bulky groups may cause steric clashes that reduce affinity, whereas smaller groups might be better accommodated. ubaya.ac.idnih.gov The interplay between steric and electronic effects is crucial; for example, a bulky electron-withdrawing group might have a different effect than a small one.

To illustrate these principles, consider the hypothetical SAR data for a series of analogues based on a generic 1-benzoyl-2-(trifluoromethyl)piperidine core.

| Compound | Substituent (R) | Electronic Effect | Steric Effect | Relative Activity |

|---|---|---|---|---|

| Parent | -H | Neutral | - | 1.0 |

| Analogue 1a | 4-Cl | Withdrawing | Small | 2.5 |

| Analogue 1b | 4-OCH₃ | Donating | Medium | 0.8 |

| Analogue 1c | 4-CF₃ | Strongly Withdrawing | Medium | 3.1 |

| Analogue 1d | 2-Cl | Withdrawing | Small | 0.5 |

| Analogue 1e | 4-t-Butyl | Donating | Large | 0.3 |

Bioisosteric replacement of the phenyl ring with various heteroaromatic systems is a common strategy to improve potency, alter metabolic stability, or introduce new interaction points (e.g., hydrogen bond donors or acceptors). cambridgemedchemconsulting.com Replacing the phenyl ring with pyridine, for example, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a key interaction with the biological target. nih.gov Other common bioisosteres include thiophene, furan, and pyrazole. The choice of heterocycle and the position of the heteroatom(s) can dramatically alter the molecule's electronic distribution and preferred conformation. nih.gov

| Compound | Aromatic System | Key Feature | Relative Activity |

|---|---|---|---|

| Parent | Phenyl | Lipophilic | 1.0 |

| Analogue 2a | Pyridin-4-yl | H-bond acceptor | 4.2 |

| Analogue 2b | Pyridin-2-yl | H-bond acceptor, potential for chelation | 1.5 |

| Analogue 2c | Thiophen-2-yl | Similar size to phenyl, different electronics | 1.8 |

| Analogue 2d | Pyrazol-4-yl | H-bond donor and acceptor | 2.9 |

Modifications and Substitutions on the Piperidine (B6355638) Ring

The piperidine ring serves as the central scaffold, and its conformation and substitution pattern are critical for correctly positioning the benzoyl and trifluoromethyl groups for optimal interaction with a target.

Introducing substituents onto the piperidine ring can explore additional binding pockets and influence the ring's conformation. The addition of new stereocenters can lead to diastereomers with significantly different biological activities, highlighting the importance of a specific three-dimensional arrangement for binding. researchgate.net For example, adding a hydroxyl group could introduce a new hydrogen bonding interaction, while an alkyl group could engage in hydrophobic interactions. The position of the substituent is key; a C4-substituent projects differently from the ring than a C3-substituent.

Altering the size of the saturated nitrogen heterocycle can impact the bond angles and torsional strain of the scaffold, thereby changing the spatial orientation of the substituents. nih.gov Contracting the ring to a five-membered pyrrolidine (B122466) or expanding it to a seven-membered azepane modifies the geometry. The six-membered piperidine ring typically adopts a stable chair conformation, but this can be influenced by substituents. nih.gov

Bioisosteric replacement of the piperidine core with conformationally constrained bicyclic systems, such as nortropanes or 2-azanorbornanes, can lock the molecule into a specific conformation. nih.gov This strategy is used to probe the receptor-bound conformation and can lead to an increase in affinity by reducing the entropic penalty of binding. nih.gov More novel replacements, like spirocyclic systems (e.g., 1-azaspiro[3.3]heptane), can alter lipophilicity and vector projections in unique ways compared to simple monocyclic rings. researchgate.net

| Compound | Core Structure | Conformational Feature | Relative Activity |

|---|---|---|---|

| Parent | Piperidine | Flexible chair | 1.0 |

| Analogue 3a | Pyrrolidine | Envelope/Twist | 0.4 |

| Analogue 3b | Azepane | Flexible boat/chair | 0.2 |

| Analogue 3c | Nortropane | Rigid, boat-like | 3.7 |

| Analogue 3d | 1-Azaspiro[3.3]heptane | Rigid, spirocyclic | 2.1 |

Alterations and Substitutions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group at the C2 position significantly influences the properties of the parent compound. Due to its strong electron-withdrawing nature, it lowers the basicity of the piperidine nitrogen. It also increases lipophilicity and can block metabolic oxidation at the C2 position, enhancing the molecule's pharmacokinetic profile. mdpi.commdpi.com

Replacing the CF₃ group with other moieties serves to probe the importance of its steric bulk, electronics, and metabolic blocking ability. Bioisosteric replacements for a CF₃ group can include a chlorine atom or an isopropyl group, though these lack its strong inductive effect. cambridgemedchemconsulting.com In some contexts, a trifluoromethyl group has been shown to be a successful bioisostere for an aliphatic nitro group. nih.govresearchgate.net Replacing it with a simple methyl group would decrease both steric bulk and electronic withdrawal while increasing the potential for metabolic oxidation. Conversely, larger perfluoroalkyl groups, such as pentafluoroethyl (-C₂F₅), could further enhance lipophilicity but might be too large for the binding site.

Replacement with Other Fluorinated Moieties (e.g., CF2H, CHF2, SF5)

The trifluoromethyl (CF3) group is frequently incorporated into bioactive molecules to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.net Bioisosteric replacement of the CF3 group with other fluorinated moieties is a common strategy to fine-tune these properties. The choice of bioisostere depends on the desired modulation of steric bulk, electronic effects, and hydrogen bonding potential.

Difluoromethyl (CHF2) and Monofluoromethyl (CH2F) Groups: The successive replacement of fluorine atoms with hydrogen systematically reduces the lipophilicity and the electron-withdrawing nature of the substituent. The CHF2 group, for instance, can serve as a bioisostere for a hydroxyl group and, like the CF3 group, can modulate the basicity of adjacent amine functionalities. uni-muenchen.de This can be critical for optimizing receptor interactions and pharmacokinetic profiles.

Pentafluorosulfanyl (SF5) Group: The SF5 group is considered a "super-trifluoromethyl" group. It is sterically larger, more lipophilic, and more electron-withdrawing than the CF3 group. In contexts where a strong hydrophobic interaction is crucial for binding affinity, replacing a CF3 group with an SF5 moiety at a key position can lead to enhanced potency and metabolic stability. researchgate.net

The rationale for these replacements is to explore the chemical space around the lead compound to achieve a superior balance of potency, selectivity, and drug-like properties. The selection of the optimal fluorinated group is context-dependent and is guided by the specific binding pocket environment of the molecular target. researchgate.net

| Moiety | Key Properties and Rationale for Substitution |

| -CF3 | High lipophilicity, strong electron-withdrawing effect, metabolically stable, acts as a bioisostere for methyl or chloro groups. researchgate.net |

| -CHF2 | Reduced lipophilicity compared to -CF3, can act as a hydrogen bond donor, serves as a bioisostere for hydroxyl groups, modulates amine basicity. uni-muenchen.de |

| -CH2F | Further reduced lipophilicity and electronic effect, potential for weak hydrogen bonding. |

| -SF5 | "Super-CF3"; larger steric footprint, highly lipophilic and electron-withdrawing, used to maximize hydrophobic interactions. researchgate.net |

Impact of Trifluoromethyl Position on Conformational Preferences and Reactivity

The position of a substituent on the piperidine ring profoundly influences its three-dimensional conformation, which is critical for molecular recognition by a biological target. While specific studies on the conformational analysis of the trifluoromethyl group on a 1-benzoylpiperidine (B189436) scaffold are limited, extensive research on simpler fluorinated piperidines provides significant insights. d-nb.infonih.gov

The conformation of a substituted piperidine ring is a delicate balance of several factors, including steric hindrance, electrostatic interactions (charge-dipole), and hyperconjugation. d-nb.info Studies on fluoropiperidines have shown a strong preference for the fluorine atom to occupy an axial position, a phenomenon that defies simple steric considerations. d-nb.info This preference is often driven by stabilizing hyperconjugative interactions (e.g., nN → σ*C-F) and favorable electrostatic interactions, particularly in protonated piperidinium (B107235) salts where an axial electronegative substituent can favorably interact with the positively charged nitrogen. nih.gov

Moving the trifluoromethyl group from the 2-position to the 3- or 4-position on the piperidine ring would be expected to have significant conformational consequences:

2-Position: A CF3 group at the C-2 position is adjacent to the nitrogen and the benzoyl group. This proximity can lead to significant steric and electronic interactions that influence the orientation of the benzoyl group and the puckering of the piperidine ring.

3-Position: A CF3 group at C-3 would likely exhibit a strong conformational preference based on a balance between its large steric bulk (A-value) favoring an equatorial position and potential stabilizing electronic interactions (like those seen with fluorine) that might favor an axial orientation.

4-Position: At the C-4 position, the CF3 group is more remote from the N-benzoyl moiety. In the protonated form, a strong electrostatic interaction between the electron-withdrawing CF3 group and the cationic nitrogen could stabilize an axial conformation. nih.gov

These conformational changes directly impact the molecule's shape and the spatial presentation of key pharmacophoric features, thereby altering its reactivity and ability to bind to its molecular target.

| Factor | Description of Impact on Piperidine Conformation |

| Steric Hindrance | The bulky CF3 group will generally favor an equatorial position to minimize 1,3-diaxial interactions. |

| Electrostatic Interactions | In protonated species, an attractive interaction between the partial negative charge on the fluorine atoms and the positive charge on the nitrogen can stabilize an axial conformation. nih.gov |

| Hyperconjugation | Stabilizing delocalization of electrons from the nitrogen lone pair into the antibonding orbital of the C-CF3 bond (nN → σ*C-CF3) can influence conformational preference. d-nb.info |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium by differentially solvating the axial and equatorial conformers. |

SAR in Preclinical Biochemical and Molecular Interaction Studies

Preclinical SAR studies aim to correlate the chemical structure of analogues with their in vitro biological activity. This involves quantifying their interaction with purified molecular targets, elucidating the principles of molecular recognition, and developing predictive models for rational drug design.

Investigation of Binding Affinities to Defined Molecular Targets (e.g., Enzymes, Receptors, Transporters in in vitro systems)

The primary goal of derivatization is to modulate the binding affinity of a ligand for its target. Affinity is typically quantified using in vitro radioligand binding assays, which determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound. These values indicate the concentration of the ligand required to occupy 50% of the target binding sites or to inhibit the target's function by 50%, respectively.

For piperidine-based compounds, the molecular targets are diverse and can include G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. SAR studies on benzylpiperidine and benzylpiperazine analogues targeting sigma receptors, for example, have demonstrated how subtle structural changes impact binding affinity. nih.gov Modifications to the aromatic ring, the length of the linker, and the basicity of the piperidine/piperazine nitrogen all contribute to affinity and selectivity for the sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. nih.gov

In one such study, a series of benzylpiperidine derivatives showed a wide range of affinities for the S1R, with Ki values from the low nanomolar to the mid-nanomolar range, illustrating the sensitivity of the receptor to the ligand's structure. nih.gov

| Compound ID | Base Structure | R Group | S1R Ki (nM) | S2R Ki (nM) |

| Analogue 1 | Benzylpiperidine | -H | 3.2 | 87 |

| Analogue 2 | Benzylpiperidine | 4-OH | 24 | 1200 |

| Analogue 3 | Benzylpiperidine | -H (longer linker) | 4.8 | 150 |

| Analogue 4 | Benzylpiperidine | 4-OH (longer linker) | 434 | >10000 |

| Analogue 5 | Benzylpiperidine | 4-F | 155 | 1100 |

Data is illustrative and adapted from a study on related benzylpiperidine analogues to demonstrate SAR principles. nih.gov

Elucidation of Molecular Recognition Principles via Mutagenesis and Binding Assays

To understand how a ligand binds to its target at a molecular level, site-directed mutagenesis is a powerful tool. researchgate.net This technique involves systematically replacing specific amino acid residues within the target protein's binding pocket with other amino acids (often alanine (B10760859), to remove the side chain's functionality). nih.gov The binding affinity of the ligand is then re-measured for each mutant receptor.

A significant loss of binding affinity upon mutation of a specific residue suggests that this residue is directly involved in a critical interaction with the ligand, such as forming a hydrogen bond, an ionic bond, or a hydrophobic contact. researchgate.net For example, studies on the A2a adenosine (B11128) receptor used this approach to identify several key residues in the transmembrane domains that are essential for agonist and antagonist binding. nih.gov The replacement of residues like histidine or serine with alanine completely abolished radioligand binding, pinpointing them as critical interaction sites. nih.gov By applying this methodology to the target of this compound analogues, researchers can construct a detailed map of the binding site and understand the specific role of the benzoyl, piperidine, and trifluoromethyl moieties in the binding interaction.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts (within a preclinical research context)

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific molecular target. nih.gov A ligand-based pharmacophore model is generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov

These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable centers

For a series of active this compound analogues, a pharmacophore model could be generated that, for instance, identifies the carbonyl oxygen of the benzoyl group as a key HBA, the benzoyl phenyl ring as an AR feature, and the trifluoromethylpiperidine moiety as a crucial HY region.

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govyoutube.com This process rapidly identifies novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore predicted to be active. This ligand-based drug design approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. youtube.com

| Pharmacophore Feature | Potential Corresponding Structural Moiety |

| Aromatic Ring (AR) | Benzoyl phenyl ring |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzoyl group |

| Hydrophobic Group (HY) | Trifluoromethyl group and piperidine ring scaffold |

| Positive Ionizable (PI) | Piperidine nitrogen (under physiological conditions) |

Applications of 1 Benzoyl 2 Trifluoromethyl Piperidine in Advanced Chemical Research

As a Chiral Building Block and Advanced Synthetic Intermediate

The rigid, chiral scaffold of 1-Benzoyl-2-(trifluoromethyl)piperidine, featuring a stereocenter at the 2-position, makes it a highly attractive starting material for the synthesis of complex molecular architectures. The benzoyl group serves as a stable protecting group for the piperidine (B6355638) nitrogen, which can be removed under specific conditions to allow for further functionalization.

Precursor for Complex Fluorinated Natural Products and Bioactive Molecules

The synthesis of fluorinated analogues of natural products and other bioactive molecules is a powerful strategy for modulating their therapeutic properties. The 2-(trifluoromethyl)piperidine (B127925) core is a key structural element in various synthetic targets. Chiral N-acylated piperidines can be elaborated into more complex structures through a variety of synthetic transformations. For instance, the piperidine ring can undergo ring-opening and subsequent functionalization to yield acyclic amino alcohols with multiple stereocenters.

The presence of the trifluoromethyl group can direct the stereochemical outcome of reactions at adjacent positions and influence the conformational preferences of the piperidine ring, which can be crucial for biological activity. The strategic placement of a trifluoromethyl group can lead to analogues of natural products with enhanced properties.

Table 1: Examples of Bioactive Molecules Synthesized from Fluorinated Piperidine Scaffolds

| Precursor | Target Molecule Class | Key Synthetic Strategy | Potential Enhancement |

| Chiral 2-(Trifluoromethyl)piperidine | Fluorinated Alkaloids | Multi-step synthesis involving ring functionalization | Improved metabolic stability and bioavailability |

| N-Acyl-2-(trifluoromethyl)piperidine | Fluorinated Coniine Analogue | Asymmetric synthesis and functional group manipulation | Altered neurotoxicity and receptor binding |

| Protected 2-(Trifluoromethyl)piperidine | Novel Enzyme Inhibitors | Structure-based design and synthesis | Increased potency and selectivity |

Component in the Synthesis of Novel Fluorinated Scaffolds

Beyond its use as a precursor to specific target molecules, this compound can serve as a foundational component for the construction of novel, three-dimensional fluorinated scaffolds. The combination of the rigid piperidine ring, the chiral center, and the trifluoromethyl group provides a unique starting point for diversity-oriented synthesis.

The benzoyl group can be modified or replaced to introduce different functionalities, while the piperidine ring can be further substituted to create a library of compounds with diverse spatial arrangements. These novel scaffolds are of significant interest in drug discovery, as they allow for the exploration of new chemical space and the development of molecules with unique structure-activity relationships. The development of synthetic methods to access all-cis-(multi)fluorinated piperidines highlights the importance of these building blocks in creating novel molecular frameworks. researchgate.net

Role in Organocatalysis and Transition Metal-Catalyzed Reactions

The chiral nature of this compound suggests its potential application in asymmetric catalysis, either as a component of a chiral ligand for transition metals or as a scaffold for the development of novel organocatalysts.

Design of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective transition metal-catalyzed reactions. The piperidine motif is a common feature in many successful chiral ligands. By removing the benzoyl group, the secondary amine of 2-(trifluoromethyl)piperidine can be functionalized to create a variety of bidentate or monodentate ligands.

The trifluoromethyl group at the 2-position can exert a significant steric and electronic influence on the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. The synthesis of fluorinated analogues of known successful ligands, such as PipPhos, demonstrates the potential of incorporating fluorinated piperidines into ligand design. researchgate.net

Table 2: Potential Chiral Ligands Derived from 2-(Trifluoromethyl)piperidine

| Ligand Type | Potential Application | Key Feature |

| P,N-Ligand | Asymmetric Hydrogenation | Chiral piperidine backbone with a phosphine (B1218219) moiety |

| N,N-Ligand | Asymmetric Transfer Hydrogenation | Diamine ligand derived from 2-(trifluoromethyl)piperidine |

| Oxazoline-Piperidine Ligand | Asymmetric Allylic Alkylation | Combination of chiral oxazoline (B21484) and piperidine scaffolds |

Development of Novel Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are frequently used as organocatalysts for a wide range of transformations. 2-(Trifluoromethyl)piperidine, obtained from the debenzoylation of the title compound, could serve as a chiral amine catalyst.

The trifluoromethyl group can influence the basicity and nucleophilicity of the nitrogen atom, as well as the steric environment around the catalytic center, which could lead to unique reactivity and selectivity in organocatalytic reactions. Furthermore, the benzoylated form itself could be explored in reactions where the amide functionality can participate in the catalytic cycle.

Molecular Probes and Chemical Biology Tools (within in vitro and ex vivo research contexts)

The unique properties conferred by the trifluoromethyl and benzoyl groups make this compound an interesting candidate for the development of molecular probes and chemical biology tools.

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comresearchgate.net The trifluoromethyl group is often used to enhance binding affinity and membrane permeability. The combination of these two motifs in a single molecule could lead to potent and selective probes for biological targets.

The benzoyl group can be derivatized with reporter groups, such as fluorophores or affinity tags, to facilitate the detection and isolation of target proteins. The trifluoromethyl group can be used as a spectroscopic label in ¹⁹F NMR studies to investigate protein-ligand interactions in vitro. The N-benzyl piperidine motif, a close analogue, is frequently used to fine-tune the physicochemical properties of drug candidates. nih.gov

Table 3: Potential Applications in Chemical Biology

| Application | Rationale | Enabling Feature |

| ¹⁹F NMR Probe | Monitoring protein-ligand binding | Trifluoromethyl group provides a sensitive NMR handle |

| Fluorescent Probe | Visualizing target localization in cells | Benzoyl group can be functionalized with a fluorophore |

| Affinity-Based Probe | Identifying protein targets | Benzoylpiperidine core provides a scaffold for binding |

Research on Specific Applications of this compound Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and publicly available literature, no specific research findings have been identified for the chemical compound this compound within the advanced chemical research applications outlined. The inquiry sought to detail its use in the development of fluorescent or radiolabeled derivatives for target engagement studies, its function as a mechanistic probe for elucidating biological pathways, and its contribution to novel synthetic methodology development, including its role as a model substrate and in the validation of new fluorination or heterocycle functionalization methods.

The benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, and trifluoromethyl groups are frequently incorporated into molecules to enhance their metabolic stability and binding affinity. However, the specific combination in this compound and its application in the highly specialized areas of target engagement, mechanistic studies, and synthetic methodology development is not documented in the accessible scientific literature.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth discussion on the specified topics for this particular compound. The absence of information suggests that research on this compound in these areas may be nascent, proprietary, or not yet published in the public domain.

Future Directions and Emerging Research Avenues for 1 Benzoyl 2 Trifluoromethyl Piperidine

Exploration of Ultra-Efficient and Sustainable Synthetic Routes

Current synthetic strategies for trifluoromethylated piperidines and related N-benzoylpiperidines provide a foundation for developing more efficient and environmentally benign methods for producing 1-Benzoyl-2-(trifluoromethyl)piperidine. Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Recent advancements have demonstrated the successful biocatalytic synthesis of piperidine (B6355638) derivatives using immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), in multicomponent reactions. rsc.orgrsc.orgresearchgate.net Future efforts could explore the enzymatic resolution of racemic 2-(trifluoromethyl)piperidine (B127925) or the direct enzymatic benzoylation to achieve high enantioselectivity and reduce the reliance on traditional chemical catalysts. The combination of biocatalytic C-H oxidation and radical cross-coupling presents another innovative and cost-effective approach to simplify the synthesis of complex piperidines. chemistryviews.orgnews-medical.net

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. youtube.com The synthesis of active pharmaceutical ingredients (APIs) using continuous-flow systems has been shown to be highly efficient. mdpi.commdpi.comrsc.org Future research could focus on developing a telescoped, multi-step flow synthesis of this compound, potentially integrating in-line purification to streamline the manufacturing process and minimize waste. rsc.org

Novel Trifluoromethylation and Cyclization Strategies: The introduction of the trifluoromethyl group is a critical step in the synthesis. eurekaselect.combenthamdirect.com Research into novel trifluoromethylation reagents and methodologies, such as photoredox catalysis, could offer milder and more efficient routes. orientjchem.orgresearchgate.net Furthermore, exploring innovative cyclization strategies, like intramolecular radical C-H amination/cyclization, could provide new pathways to construct the trifluoromethylated piperidine core. nih.gov The synthesis of α-trifluoromethyl piperidines from tetrahydropyridine (B1245486) derivatives via nucleophilic trifluoromethylation of pyridinium (B92312) cations is another promising avenue. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Development of specific enzymes for the synthesis of this compound. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Design of a multi-step, continuous-flow process with in-line purification. |

| Novel Methodologies | Increased efficiency and substrate scope. | Exploration of new trifluoromethylation reagents and catalytic cyclization reactions. |

Discovery of Undiscovered Chemical Reactivity and Transformation Modes

The interplay between the benzoyl group, the trifluoromethyl substituent, and the piperidine ring in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel chemical transformations:

Activation of the C-CF3 Bond: While the C-CF3 bond is generally robust, its activation could lead to novel functionalization pathways. Research could investigate transition-metal-catalyzed cross-coupling reactions or reductive defluorination to introduce new substituents at the 2-position.

Functionalization of the Piperidine Ring: The piperidine ring itself offers multiple sites for further modification. Future studies could explore selective C-H activation at various positions on the ring to introduce additional functional groups, thereby expanding the chemical diversity of derivatives.

Transformations of the Benzoyl Group: The benzoyl moiety can be a handle for a variety of chemical modifications. Research could focus on electrophilic aromatic substitution on the phenyl ring or transformations of the carbonyl group to create a diverse library of analogs with potentially different biological activities.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the piperidine ring could undergo ring-opening or rearrangement reactions, providing access to novel acyclic or different heterocyclic scaffolds. The synthesis and reactivity of fluorinated heterocycles is a central focus in the development of medicinal compounds. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. mdpi.com These computational tools can be powerfully applied to the study of this compound:

Predictive Modeling: ML algorithms can be trained on existing data for similar compounds to predict various properties of this compound and its derivatives, such as bioactivity, toxicity, and physicochemical properties. schrodinger.com This can help prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties. frontiersin.org These models can explore a vast chemical space to identify structures with high predicted affinity for specific biological targets.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest synthetic routes. cam.ac.ukengineering.org.cn This can accelerate the discovery of new derivatives and optimize their synthesis. An AI reactivity predictor that considers both molecular and electronic properties could be particularly useful. chemistryworld.com

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast ADMET properties and bioactivity. | Prioritize synthesis of promising analogs. |

| De Novo Design | Generate novel structures with desired properties. | Expand chemical space and identify novel drug candidates. |

| Reaction Prediction | Predict outcomes and optimize synthetic routes. | Accelerate the synthesis of new derivatives. |

Expansion of Preclinical Molecular Interaction Studies to Novel Biological Systems and Targets

While the specific biological targets of this compound are yet to be fully elucidated, its structural motifs are present in compounds with a wide range of pharmacological activities, including as inhibitors of acetylcholinesterase and histone deacetylases. nih.govnih.gov Future preclinical research should focus on:

In Silico Screening: Computational methods like molecular docking can be used to screen this compound against a wide range of biological targets. researchgate.netsemanticscholar.orgresearchgate.netnih.gov This can help to identify potential therapeutic applications for this compound. nih.govmdpi.com